3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This particular compound features a sulfonyl group attached to a 4-methylphenyl ring, adding to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This process often utilizes transition metal catalysts such as palladium or rhodium under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug design.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related azabicyclo structure.
Adozelesin: A synthetic analogue with high cytotoxicity and potential antitumor activity.
Uniqueness
3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out due to its sulfonyl group attached to the 4-methylphenyl ring, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-8-2-4-10(5-3-8)19(17,18)14-7-9-6-11(9)12(14)13(15)16/h2-5,9,11-12H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCMWVCXJFTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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